1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride
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Overview
Description
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H12N2·2HCl It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride can be achieved through several methods. One common method involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amino group . Another method involves the reduction of nitromethylindanone to alcohol, followed by dehydration to form nitromethylindene, and subsequent hydrogenation over palladium on carbon to yield the amine, which is then treated with hydrogen chloride to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce different amines or alcohols.
Scientific Research Applications
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Similar in structure but differs in the position of the methanamine group.
(1H-Indol-4-yl)methanamine: Another structural isomer with different biological activities.
Uniqueness
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14Cl2N2 |
---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;;/h1-4,8,11H,5-6,10H2;2*1H |
InChI Key |
BCLNIARXHOGAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CN.Cl.Cl |
Origin of Product |
United States |
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